BenchChemオンラインストアへようこそ!

6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Mcl-1 inhibitor apoptosis structure–activity relationship

6-(Furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 565167-01-3, PubChem CID 2998778, ChEMBL CHEMBL1402902) is a synthetic heterocyclic small molecule belonging to the pyrazolo[3,4-b]pyridine-4-carboxylic acid class. This compound is explicitly disclosed as Example 2 in US Patent 9,394,303 (WO2015153959), which claims a series of pyrazolopyridine-based inhibitors of the anti-apoptotic protein Mcl-1 for oncology applications.

Molecular Formula C18H13N3O3
Molecular Weight 319.32
CAS No. 565167-01-3
Cat. No. B2606314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS565167-01-3
Molecular FormulaC18H13N3O3
Molecular Weight319.32
Structural Identifiers
SMILESCC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)O)C4=CC=CC=C4
InChIInChI=1S/C18H13N3O3/c1-11-16-13(18(22)23)10-14(15-8-5-9-24-15)19-17(16)21(20-11)12-6-3-2-4-7-12/h2-10H,1H3,(H,22,23)
InChIKeyZOUZSYLRQPADOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid (CAS 565167-01-3): Chemical Identity, Mcl-1 Target Engagement, and Sourcing Profile


6-(Furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 565167-01-3, PubChem CID 2998778, ChEMBL CHEMBL1402902) is a synthetic heterocyclic small molecule belonging to the pyrazolo[3,4-b]pyridine-4-carboxylic acid class [1]. This compound is explicitly disclosed as Example 2 in US Patent 9,394,303 (WO2015153959), which claims a series of pyrazolopyridine-based inhibitors of the anti-apoptotic protein Mcl-1 for oncology applications [2]. It features a furan-2-yl substituent at the 6-position of the pyrazolo[3,4-b]pyridine core, a phenyl ring at N-1, a methyl group at C-3, and a carboxylic acid at C-4. Experimental binding data confirm direct engagement with the Mcl-1 protein (mouse homolog), with a measured inhibition constant (Ki) of 4.25 μM and an IC50 of 22.1 μM in a fluorescence polarization (FP)-based competitive binding assay at pH 7.4 and 25 °C [3]. The compound is commercially available from multiple suppliers with typical purities of ≥97–98%, making it accessible as a reference tool for Mcl-1 inhibitor discovery and structure–activity relationship (SAR) studies .

Why Generic Pyrazolo[3,4-b]pyridine-4-carboxylic Acids Cannot Substitute for CAS 565167-01-3 in Mcl-1–Focused Research Programs


Within the pyrazolo[3,4-b]pyridine-4-carboxylic acid chemotype, relatively minor structural modifications at the N-1 phenyl substituent produce large-magnitude shifts in Mcl-1 binding affinity. In the identical fluorescence polarization assay format used in US Patent 9,394,303, the 3-chlorophenyl analog (Compound 1; BDBM50119) exhibits a Ki of 2.64 μM (IC50 13.7 μM), whereas the unsubstituted phenyl parent (Compound 2; BDBM96413) shows a Ki of 4.25 μM (IC50 22.1 μM)—representing a ~1.6-fold loss in binding affinity upon removal of the chlorine atom [1]. Even more dramatically, the fully optimized lead compound Mcl1-IN-3 (Compound 57 in the same patent series) achieves a Ki of 0.13 μM and IC50 of 0.67 μM, approximately 33-fold more potent than the unsubstituted phenyl derivative . These intra-series differences demonstrate that the N-1 substituent is a critical determinant of Mcl-1 affinity, and that substituting a generic pyrazolo[3,4-b]pyridine-4-carboxylic acid analog for CAS 565167-01-3 will introduce uncontrolled, unvalidated shifts in target engagement that can confound SAR interpretation, selectivity profiling, and lead optimization campaigns [2].

CAS 565167-01-3: Quantitative Differentiation Evidence Against Closest Mcl-1 Patent Analogs


Mcl-1 Binding Affinity: Direct Head-to-Head Comparison with 3-Chlorophenyl Analog (US Patent 9,394,303 Compound 1) in Identical Assay Conditions

In a direct intra-patent comparison using the same fluorescence polarization-based competitive binding assay (pH 7.4, 25 °C, mouse Mcl-1 homolog), the target compound CAS 565167-01-3 (Compound 2, unsubstituted N-1 phenyl) exhibits a Ki of 4.25 μM and an IC50 of 22.1 μM, whereas the 3-chlorophenyl-substituted analog (Compound 1, BDBM50119) shows a Ki of 2.64 μM and an IC50 of 13.7 μM [1]. The chlorine-to-hydrogen substitution at the N-1 meta position results in a 1.6-fold decrease in binding affinity (ΔΔG ≈ +0.28 kcal/mol), establishing the quantitative contribution of the halogen substituent to Mcl-1 target engagement [1]. These values situate CAS 565167-01-3 as a mid-affinity reference point in the patent SAR series, distinct from both the higher-affinity halogenated analogs and the sub-micromolar optimized lead Mcl1-IN-3 (Ki = 0.13 μM, IC50 = 0.67 μM) .

Mcl-1 inhibitor apoptosis structure–activity relationship fluorescence polarization

Structural Determinant of Reduced Mcl-1 Affinity: Absence of N-1 Phenyl Halogen Substituent Compared to Higher-Affinity Analogs

The target compound CAS 565167-01-3 bears an unsubstituted phenyl ring at the N-1 position of the pyrazolo[3,4-b]pyridine core. In contrast, Compound 1 incorporates a 3-chlorophenyl group, and the optimized lead Mcl1-IN-3 (Compound 57) features a 4-(4-chloro-3,5-dimethylphenoxy)benzyl substituent at N-1 [1]. The patent SAR data, combined with the BindingDB affinity measurements, show that increasing the size and lipophilicity of the N-1 substituent correlates with progressively stronger Mcl-1 inhibition: Ki values decrease from 4.25 μM (unsubstituted phenyl) → 2.64 μM (3-chlorophenyl) → 0.13 μM (4-(4-chloro-3,5-dimethylphenoxy)benzyl) [2]. This ~33-fold affinity range across only three analogs underscores the N-1 position as the primary affinity driver in this chemotype . CAS 565167-01-3 thus represents the minimal N-1 substitution baseline—an essential comparator for deconvoluting the contributions of distal substituent effects versus core scaffold interactions.

medicinal chemistry halogen bonding Mcl-1 pharmacophore lead optimization

PPARα Pharmacological Class-Level Differentiation: Pyrazolo[3,4-b]pyridine-4-carboxylic Acid Scaffold Engages a Distinct Binding Mode Versus Fibrate Drugs

Although CAS 565167-01-3 itself has not been profiled for PPARα activity, the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold to which it belongs has been structurally validated as a PPARα-selective activator scaffold with a binding mode distinct from the fibrate class of drugs [1]. In the 2018 discovery study (Tachibana et al., J. Biol. Chem.), a close structural analog termed 'Compound 3' demonstrated PPARα transcriptional activation with a half-maximal effective concentration (EC50) lower than that of fenofibrate, the prototypical fibrate PPARα agonist [2]. Subsequent X-ray crystallography (Yoshida et al., Sci. Rep. 2020) revealed that the N-1 phenyl side chain of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives occupies a unique small cavity between Ile272 and Ile354 in the PPARα ligand-binding domain—a sub-pocket rarely accessed by fibrate ligands—while simultaneously forming the canonical helix-12 hydrogen-bond network required for receptor activation [1]. This dual binding feature is posited to confer subtype selectivity advantages over fibrates, which lack this accessory pocket interaction [3].

PPARα nuclear receptor dyslipidemia X-ray crystallography subtype selectivity

Physicochemical Property Differentiation: Computed Lipophilicity and Hydrogen-Bonding Profile Support Drug-Like Chemical Space Positioning

The target compound CAS 565167-01-3 has a computed XLogP3-AA of 3.2, a molecular weight of 319.3 g/mol, 1 hydrogen bond donor (carboxylic acid), and 5 hydrogen bond acceptors [1]. By comparison, the more potent N-1 substituted analog Mcl1-IN-3 has a substantially higher molecular weight (487.93 g/mol, C27H22ClN3O4) and calculated lipophilicity, reflecting the addition of the 4-(4-chloro-3,5-dimethylphenoxy)benzyl group . CAS 565167-01-3 remains compliant with all four Lipinski Rule of Five criteria (MW ≤ 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10), positioning it within classical oral drug-like chemical space, whereas the lead analog Mcl1-IN-3 approaches the upper bounds of favorable physicochemical properties [1]. This intermediate property profile makes CAS 565167-01-3 a strategically useful fragment-like starting point for parallel optimization of Mcl-1 affinity and pharmacokinetic parameters.

drug-likeness Lipinski rule of five logP medicinal chemistry design

Commercial Availability and Purity Benchmarking: CAS 565167-01-3 Offers Multi-Vendor Access at ≥97% Purity for Reproducible Research

CAS 565167-01-3 is stocked by multiple independent chemical suppliers with documented purity specifications: Wanvibio offers ≥97% purity [1], MolCore certifies NLT 98% purity under ISO quality systems , and Biosynth lists the compound at €282.50 per 250 mg with a 3–4 week lead time . In contrast, several higher-affinity Mcl-1 inhibitors from the same patent series (e.g., Mcl1-IN-3, CAS 1814891-79-6) are available from fewer vendors and at significantly higher cost, reflecting their status as optimized leads rather than SAR tool compounds . This multi-source availability with independently verified purity metrics reduces single-supplier dependency risk and supports inter-laboratory reproducibility—a critical consideration when CAS 565167-01-3 is used as a reference standard in Mcl-1 assay validation or as a common synthetic intermediate.

research chemical procurement purity specification supply chain reproducibility

CAS 565167-01-3: Evidence-Backed Research Application Scenarios for Mcl-1 and PPARα Discovery Programs


Mcl-1 Inhibitor SAR Studies: Unsubstituted N-1 Phenyl Reference Standard

When executing a structure–activity relationship campaign around the N-1 position of pyrazolo[3,4-b]pyridine-4-carboxylic acid-based Mcl-1 inhibitors, CAS 565167-01-3 serves as the definitive unsubstituted phenyl baseline. Its measured Ki of 4.25 μM and IC50 of 22.1 μM (FP assay, mouse Mcl-1) [1] provide the lower-bound affinity reference against which halogenated (e.g., 3-chlorophenyl, Ki = 2.64 μM), alkylated, and extended benzyl derivatives can be quantitatively benchmarked. This enables medicinal chemists to calculate ΔΔG contributions for each N-1 modification with precision, using a single, readily available compound rather than resynthesizing the unsubstituted control for each new analog series.

Mcl-1 Assay Development and High-Throughput Screening Validation

With verified multi-vendor commercial availability at ≥97–98% purity , CAS 565167-01-3 is suitable for use as a mid-affinity positive control in Mcl-1 fluorescence polarization and TR-FRET screening assays. Its well-characterized affinity (Ki = 4.25 μM) positions it in a useful dynamic range window—strong enough to generate a robust signal window above background, yet weak enough that the assay retains sensitivity to detect higher-affinity hits. This compound can serve as a reference inhibitor for Z'-factor determination, inter-plate variability assessment, and cross-laboratory assay transfer validation in Mcl-1–targeted drug discovery programs.

PPARα Scaffold-Hopping and Hybrid Molecule Design

Although CAS 565167-01-3 itself has not been annotated for PPARα activity, its 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid core with a phenyl substituent at N-1 matches the key pharmacophoric elements identified in the PPARα–ligand co-crystal structures [2]. The unique engagement of the Ile272–Ile354 sub-pocket—which is not accessed by traditional fibrate drugs—suggests that this compound or its close derivatives could be evaluated in PPARα transactivation assays to explore whether Mcl-1/PPARα dual-activity or repurposing opportunities exist. Its moderate physicochemical profile (MW 319.3, XLogP3 3.2) makes it an attractive starting point for fragment-based or scaffold-hopping approaches targeting PPARα-mediated dyslipidemia.

Chemical Biology Tool for Apoptosis Pathway Dissection

As a structurally defined, commercially accessible Mcl-1 binder with known affinity, CAS 565167-01-3 can be employed as a chemical probe in apoptosis mechanism-of-action studies. When used alongside higher-affinity analogs (e.g., Mcl1-IN-3, Ki = 0.13 μM) , researchers can establish concentration–response relationships linking graded Mcl-1 target engagement to downstream apoptotic endpoints (caspase-3/7 activation, cytochrome c release, Annexin V staining). This graded pharmacological approach, enabled by the availability of multiple affinity-defined compounds within the same chemotype, provides more rigorous target validation than single-compound knockout or knockdown studies alone.

Quote Request

Request a Quote for 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.